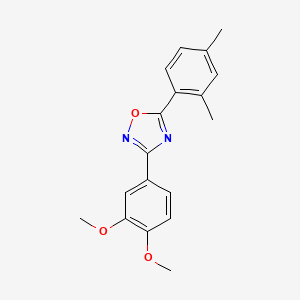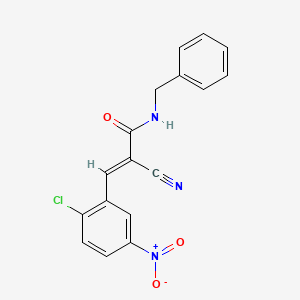
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro-3-nitrophenyl group and a 4-fluorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the benzamide structure.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: The major product is N-(4-chloro-3-aminophenyl)-4-fluorobenzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Oxidation products are less common but can include various oxidized derivatives of the benzamide structure.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-3-nitrophenol: Lacks the benzamide group and has different chemical properties and applications.
N-(4-chloro-3-nitrophenyl)picrylamine: Contains a picrylamine group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other related compounds.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-6-5-10(7-12(11)17(19)20)16-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGLHGTWXAFUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)



![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5797323.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)

![n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B5797347.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[(3-Methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5797377.png)
![3-[1-(carbamothioylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
